6-Chloro-4-hydroxyquinoline-3-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

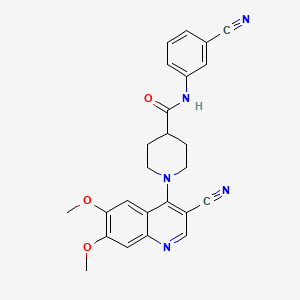

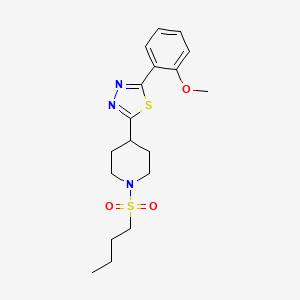

6-Chloro-4-hydroxyquinoline-3-carbohydrazide is a chemical compound with the molecular formula C10H8ClN3O2 . It is used for research and development purposes . It is not intended for medicinal, household, or other uses .

Molecular Structure Analysis

The molecular structure of 6-Chloro-4-hydroxyquinoline-3-carbohydrazide can be represented by the SMILES stringClC1=CC=C2N=CC(C(O)=O)=C(O)C2=C1 . This string is a representation of the compound’s structure using the Simplified Molecular Input Line Entry System (SMILES), a specification in the form of a line notation for describing the structure of chemical species. Physical And Chemical Properties Analysis

The compound has a molecular weight of 237.642 Da . It is a solid at room temperature . The melting point is 250 °C, and the predicted boiling point is 416.5±45.0 °C . The predicted density is 1.600±0.06 g/cm3 .Applications De Recherche Scientifique

Cancer Therapy Applications

6-Chloro-4-hydroxyquinoline-3-carbohydrazide derivatives have been investigated for their role in sensitizing cancer cells to chemotherapy. Chloroquine (CQ), a related compound, is known to inhibit lysosomal acidification, preventing autophagy, and enhancing the efficacy of tumor cell killing when used in combination with chemotherapeutic drugs. This sensitization effect of CQ and its derivatives occurs even in the absence of autophagy inhibition, suggesting their potential utility in cancer treatment beyond their autophagic inhibition properties (Maycotte et al., 2012).

Anti-HIV Activity

A study on new 4-hydroxyquinoline-3-carbohydrazide derivatives revealed moderate inhibitory properties against the HIV-1 virus, with some compounds showing significant potency. This suggests the potential of these derivatives in developing new anti-HIV agents, especially given their non-significant cytotoxicity at relevant concentrations (Hajimahdi et al., 2013).

Antimicrobial Properties

Several studies have synthesized and evaluated the antimicrobial activities of 6-Chloro-4-hydroxyquinoline-3-carbohydrazide derivatives. These compounds have shown significant inhibition of bacterial and fungal growth, suggesting their potential as antimicrobial agents. For instance, succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates derived from hydroxyquinoline demonstrated noteworthy antibacterial and antifungal activities (Ahmed et al., 2006).

Other Biological Inhibitions

6-Chloro-4-hydroxyquinoline-3-carbohydrazide and its derivatives have been used to study their effects on various biological processes. For instance, zinc complexes of hydrazone derivatives bearing a 3,4-dihydroquinolin-2(1H)-one nucleus showed very good antituberculosis activity, presenting a new avenue for TB drug development (Mandewale et al., 2016).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-chloro-4-oxo-1H-quinoline-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c11-5-1-2-8-6(3-5)9(15)7(4-13-8)10(16)14-12/h1-4H,12H2,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRWYDBNOJUGNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/no-structure.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2657703.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chloroacetate](/img/structure/B2657706.png)

![N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2657711.png)

![2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2657716.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2657717.png)

![N-(pyridin-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2657718.png)

![6,7-dibromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2657720.png)